![molecular formula C19H15ClFN3O3 B2719211 methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396584-57-8](/img/structure/B2719211.png)
methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H15ClFN3O3 and its molecular weight is 387.8. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Studies have demonstrated the significant antibacterial activities of certain fluoroquinolone derivatives, showcasing their potential in combating both Gram-positive and Gram-negative bacteria. For instance, novel antibacterial 8-chloroquinolones with modified orientations of the N1-(5-amino-2,4-difluorophenyl) group exhibited potent activities against clinical isolates of bacteria, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). This suggests that similar compounds, including methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate, might also possess antibacterial properties worthy of exploration.
Anticancer Research
Compounds with the fluoroquinolone structure have been investigated for their anticancer activities. For example, the synthesis and preclinical evaluations of CHM-1 and its derivatives have shown promising antitumor activities in various models, including in vitro and in vivo studies (Chou et al., 2010). This indicates the potential of fluoroquinolone derivatives in anticancer research, suggesting that methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate may also be valuable in this area.
Synthetic Methodologies
Research on the synthesis of isoquinoline derivatives, such as the Ru-catalyzed C-H functionalization to create isoquinoline-1-carboxylates, provides insights into advanced synthetic strategies for developing pharmacologically relevant compounds (Ruiz et al., 2017). These methodologies could be applicable in synthesizing and modifying compounds like methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate for various scientific applications.
properties
IUPAC Name |
methyl 1-[(5-chloro-2-cyanophenyl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-27-19(26)24-7-6-11-3-5-14(21)9-15(11)17(24)18(25)23-16-8-13(20)4-2-12(16)10-22/h2-5,8-9,17H,6-7H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTKGHATZKEGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=C(C=CC(=C3)Cl)C#N)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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